molecular formula C8H8N2OS B2845964 4-Methoxy-7-methylthieno[3,2-d]pyrimidine CAS No. 676549-71-6

4-Methoxy-7-methylthieno[3,2-d]pyrimidine

Cat. No.: B2845964
CAS No.: 676549-71-6
M. Wt: 180.23
InChI Key: VKWRKTFQFNBRHW-UHFFFAOYSA-N
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Description

4-Methoxy-7-methylthieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C8H8N2OS. It is part of the thienopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-7-methylthieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-4-methoxypyrimidine with methylthiophene-2-carboxylate in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-7-methylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while nucleophilic substitution with an amine can produce amino derivatives .

Scientific Research Applications

4-Methoxy-7-methylthieno[3,2-d]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-7-methylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

4-Methoxy-7-methylthieno[3,2-d]pyrimidine can be compared with other thienopyrimidine derivatives, such as:

  • 4-Methylthieno[3,2-d]pyrimidine
  • 4-Ethoxy-7-methylthieno[3,2-d]pyrimidine
  • 4-Chloro-7-methylthieno[3,2-d]pyrimidine

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

IUPAC Name

4-methoxy-7-methylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-5-3-12-7-6(5)9-4-10-8(7)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWRKTFQFNBRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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